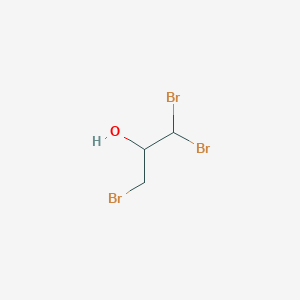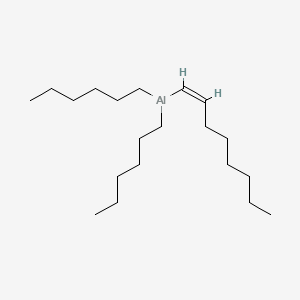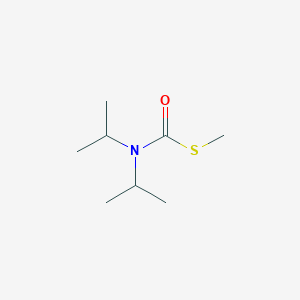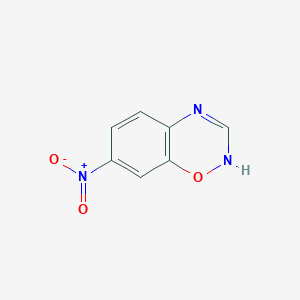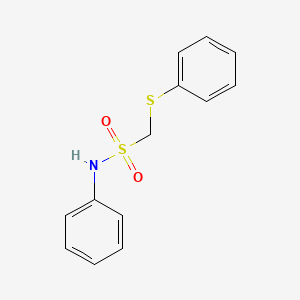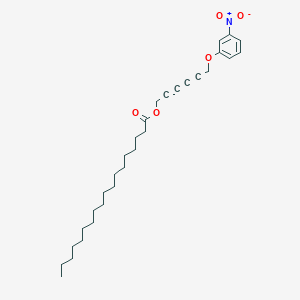![molecular formula C14H19N B14623515 1-Phenyl-9-azabicyclo[6.1.0]nonane CAS No. 57691-16-4](/img/structure/B14623515.png)
1-Phenyl-9-azabicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-9-azabicyclo[6.1.0]nonane is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by a bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-Phenyl-9-azabicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the intramolecular oxidative amination of aminocyclooct-4-enes. This reaction is typically mediated by palladium(II) catalysts and provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-Phenyl-9-azabicyclo[6.1.0]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can yield amines or alcohols .
Scientific Research Applications
1-Phenyl-9-azabicyclo[610]nonane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of materials with specific properties, such as ion receptors and molecular tweezers .
Mechanism of Action
The mechanism of action of 1-Phenyl-9-azabicyclo[6.1.0]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Phenyl-9-azabicyclo[6.1.0]nonane can be compared with other similar compounds, such as 9-azabicyclo[4.2.1]nonane and bicyclo[1.1.0]butane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, 9-azabicyclo[4.2.1]nonane is used in the synthesis of sp3-rich chemical scaffolds, while bicyclo[1.1.0]butane is known for its high strain and reactivity .
Properties
CAS No. |
57691-16-4 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-phenyl-9-azabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C14H19N/c1-2-7-11-14(13(15-14)10-6-1)12-8-4-3-5-9-12/h3-5,8-9,13,15H,1-2,6-7,10-11H2 |
InChI Key |
CHBLNNABHYJCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C(N2)CC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


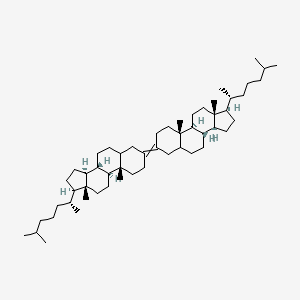



![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
